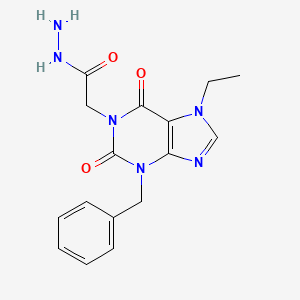

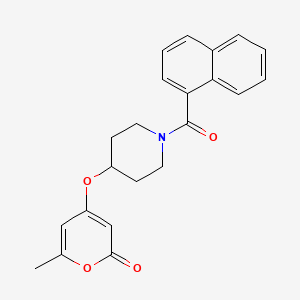

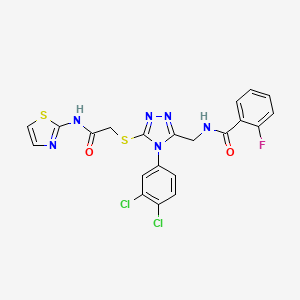

2-(3-benzyl-7-ethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(3-benzyl-7-ethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide" is a derivative of hydrazide, which is a class of compounds known for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, characterization, and biological activities, which can provide insights into the possible properties and activities of the compound of interest.

Synthesis Analysis

The synthesis of hydrazide derivatives is well-documented in the literature. For instance, the synthesis of new thiosemicarbazide derivatives is achieved by reacting 2-(ethylsulfanyl)benzohydrazide with various aryl isothiocyanates, followed by cyclization under reflux conditions in a basic medium to yield compounds with a 1,2,4-triazole ring . Similarly, the synthesis of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide involves the reaction of 4-hydroxy indole with ethyl chloroacetate, followed by reaction with hydrazine hydrate in ethanol, and subsequent condensation with various aldehydes . These methods suggest that the compound of interest could be synthesized through similar pathways involving the reaction of appropriate precursors followed by cyclization and condensation steps.

Molecular Structure Analysis

The molecular structure of hydrazide derivatives is characterized by the presence of a hydrazide group, which can be further modified to introduce various functional groups. The spectral data, such as 1H-NMR and IR spectra, are typically used to confirm the structure of these compounds . The presence of a 1,2,4-triazole ring or other heterocyclic structures is a common feature in these molecules, which can significantly influence their chemical behavior and biological activity .

Chemical Reactions Analysis

Hydrazide derivatives can undergo various chemical reactions, including cyclization and condensation, to form heterocyclic compounds . These reactions are often facilitated by the presence of functional groups that can act as nucleophiles or electrophiles. The reactivity of the hydrazide group itself can also lead to the formation of new bonds and structures, contributing to the diversity of compounds that can be synthesized from hydrazide precursors.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazide derivatives are influenced by the nature of the substituents and the molecular structure. For example, the antioxidant activity of thiosemicarbazide derivatives is assessed using assays like DPPH and FRAP, indicating that these compounds can have significant radical scavenging properties . The physicochemical properties, such as solubility and stability, can also be affected by the length of the polyether chain in polyethylene glycol conjugates, as seen in the esterification of 2-benzoxazolon-3-yl-acetic acid . These properties are crucial for the potential application of hydrazide derivatives in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds derived from acetohydrazide, similar to the chemical structure , have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, novel imines and thiazolidinones synthesized from related starting materials have shown significant antimicrobial evaluation, indicating their potential application in developing new antimicrobial agents (Fuloria et al., 2009). Additionally, compounds exhibiting moderate to good antifungal activity against Candida albicans suggest their utility in antifungal drug development (Toraskar et al., 2009).

Antioxidant Properties

Research into the antioxidant activity of coumarin derivatives, synthesized from related hydrazide compounds, demonstrates significant radical scavenging properties. This suggests a potential application in addressing oxidative stress-related conditions and diseases (Kadhum et al., 2011).

Analgesic and Anti-inflammatory Activities

Studies have also explored the analgesic and anti-inflammatory properties of compounds synthesized from acetohydrazides. For example, 1,2,4-triazole and 1,3,4-thiadiazole derivatives containing benzoxazolinones showed significant activity in this domain, highlighting their potential in pain and inflammation management (Salgın-Gökşen et al., 2007).

Anticancer Activities

The potential anticancer applications of benzothiazole acylhydrazones, related to the structure of interest, have been investigated. These compounds exhibit promising anticancer activity, suggesting their relevance in cancer research and possible therapeutic applications (Osmaniye et al., 2018).

properties

IUPAC Name |

2-(3-benzyl-7-ethyl-2,6-dioxopurin-1-yl)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O3/c1-2-20-10-18-14-13(20)15(24)22(9-12(23)19-17)16(25)21(14)8-11-6-4-3-5-7-11/h3-7,10H,2,8-9,17H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHICPGUKXWMBDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3)CC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2522439.png)

![(E)-2,3-dimethoxy-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2522444.png)

![7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2522455.png)

![N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2522458.png)

![7-[(E)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B2522462.png)